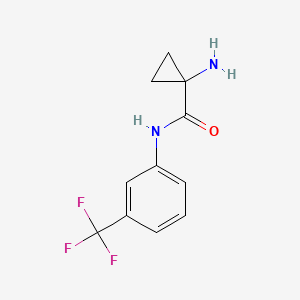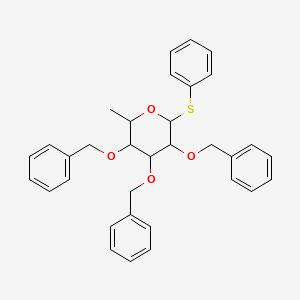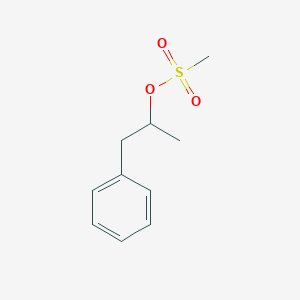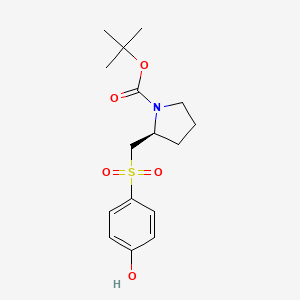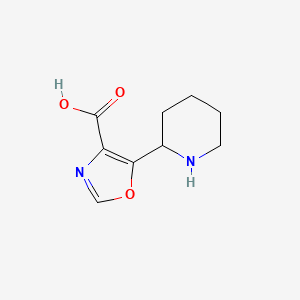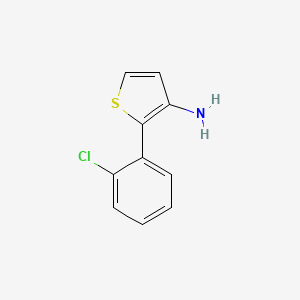![molecular formula C13H23F2N B12073140 N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine: is a chemical compound with the molecular formula C13H23F2N It is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring, which is further connected to a cyclohexanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and difluoromethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: Lacks the fluorine atoms, resulting in different chemical properties.
N-Methylcyclohexanamine: Similar structure but without the difluorocyclohexyl group.
4,4-Difluorocyclohexanamine: Contains the difluorocyclohexyl group but lacks the N-methyl group.
Uniqueness
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine is unique due to the presence of both the difluorocyclohexyl and cyclohexanamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H23F2N |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
N-[(4,4-difluorocyclohexyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H23F2N/c14-13(15)8-6-11(7-9-13)10-16-12-4-2-1-3-5-12/h11-12,16H,1-10H2 |
Clave InChI |
SZQAACCXAYFMRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2CCC(CC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


